molecular formula C20H19N3O3 B2677341 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide CAS No. 1428365-99-4

3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide

Cat. No. B2677341
CAS RN: 1428365-99-4
M. Wt: 349.39
InChI Key: DFMNHXPXQPEOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is not fully understood, but it is believed to act on several pathways in the body. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and neuroprotective properties, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also has a high degree of purity and can be easily characterized using various analytical techniques. However, there are also limitations to using 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide. One area of interest is the development of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide and its potential effects on other pathways in the body.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The starting materials for the synthesis include 4-methoxybenzaldehyde, 2-aminonicotinic acid, and 2-(6-oxo-1,6-dihydropyridazin-3-yl)aniline. These compounds are reacted in the presence of various reagents and solvents to yield the final product, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has neuroprotective effects and can prevent neuronal cell death in a mouse model of Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-15-9-6-14(7-10-15)8-12-19(24)21-17-5-3-2-4-16(17)18-11-13-20(25)23-22-18/h2-7,9-11,13H,8,12H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNHXPXQPEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71804964

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